4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine
Description
4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine is a synthetic compound featuring a morpholine ring linked to a piperidine moiety via a carbonyl group. The piperidine subunit is further substituted with a 6-(trifluoromethyl)pyridin-2-yloxy methyl group. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (morpholine) elements, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
morpholin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c18-17(19,20)14-2-1-3-15(21-14)26-12-13-4-6-22(7-5-13)16(24)23-8-10-25-11-9-23/h1-3,13H,4-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGOHZVLUACVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine is a synthetic molecule featuring a complex structure that combines piperidine and morpholine moieties with a trifluoromethyl-substituted pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, including:
- Antiproliferative Effects : Research has shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with piperidine and morpholine structures have demonstrated cytotoxic effects against lung adenocarcinoma (A549) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as EGFR and CDK2. These enzymes are critical targets in cancer therapy, and inhibition can lead to reduced tumor growth and improved patient outcomes .
Study 1: Anticancer Activity
In a study focusing on the antiproliferative activity of various piperidine derivatives, the compound was tested against several cancer cell lines. The results indicated that it exhibited a selective cytotoxic effect with an IC50 value of approximately 0.77 µM against A549 cells, suggesting potent anticancer properties. Flow cytometry analysis revealed that the mechanism of action involved mitochondrial apoptosis and cell cycle arrest in the S phase .
Study 2: Neuropharmacological Potential
Another investigation explored the neuropharmacological effects of similar compounds containing trifluoromethyl-pyridine groups. These compounds showed promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The specific effects on neurotransmitter release and receptor modulation are areas of ongoing research .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 0.77 | Mitochondrial apoptosis |
| Enzyme Inhibition | EGFR/CDK2 | 89 nM/14 nM | Inhibition of cell signaling pathways |
| Neuropharmacological | Various Neurotransmitters | TBD | Modulation of neurotransmitter release |
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
-
Antimicrobial Properties
- The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their antibacterial activity. Studies have demonstrated that similar compounds exhibit significant activity against Gram-positive bacteria, suggesting that this compound may also possess antimicrobial properties .
- Central Nervous System Agents
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related compound in vitro against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than standard chemotherapeutics used in clinical settings .
Case Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial efficacy of a derivative containing the trifluoromethyl pyridine structure against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Structural Analogs from Trisubstituted Pyrimidine Series
Compound 75 : 4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
- Key Features :
- Pyrimidine core with pyridin-3-yl and difluoropiperidine substituents.
- Morpholine-piperidine linkage.
- Activity : Exhibits antimalarial efficacy attributed to pyrimidine scaffold interactions with parasitic targets .
Compound 74 : 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile
- Key Features :
- Incorporates a nitrile-functionalized piperidine.
- Activity : The nitrile group may enhance binding affinity via dipole interactions or covalent bonding with cysteine residues .
- Comparison : The target compound lacks a nitrile group, which could reduce off-target reactivity but limit covalent binding opportunities.
Compound 80 : 4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
- Key Features :
- Fluoropyridinyl substituent for electronic modulation.
- Activity : Fluorine atoms improve metabolic stability and target engagement .
Thienopyrimidine-Based Derivatives
Compound from : 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Key Features: Thienopyrimidine core with methanesulfonyl-piperazine.
- Activity : Sulfonyl groups enhance solubility and kinase selectivity .
- Comparison : The target compound’s pyridine-oxy group may reduce polarity compared to sulfonamide-containing analogs, affecting solubility and distribution .
Trifluoromethylpyridine-Containing Analogs ()
4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid
- Key Features :
- Benzoic acid substituent instead of morpholine-piperidine.
- Comparison : The carboxylic acid group increases hydrophilicity, whereas the target compound’s morpholine-piperidine linkage balances hydrophilicity and lipophilicity .
4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
- Comparison : The target compound’s carbonyl group in the morpholine-piperidine bridge offers metabolic stability compared to reactive aldehydes .
Data Table: Structural and Functional Comparison
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a piperidine-morpholine core with a trifluoromethylpyridine derivative. A representative approach (as seen in structurally analogous compounds) uses nucleophilic substitution under basic conditions, followed by purification via column chromatography . Key steps include:
- Activation of the pyridine ring : The 6-(trifluoromethyl)pyridin-2-ol moiety is activated for nucleophilic attack, often using bases like NaOH in dichloromethane .
- Coupling optimization : Reaction time, temperature, and stoichiometry of the piperidine-morpholine precursor are critical. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize yields by testing variables like molar ratios and solvent systems .
- Safety considerations : Due to the fluorinated groups, reactions should be conducted in fume hoods with appropriate personal protective equipment (PPE) to mitigate inhalation risks .
Basic: How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 solvent) confirm connectivity. For example, the trifluoromethyl group appears as a singlet near δ 8.2 ppm in 1H NMR, while morpholine protons resonate at δ 3.5–4.0 ppm .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]+ ions).
- X-ray crystallography : If single crystals are obtainable, this method provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related trifluoromethylpyridinones .
- HPLC purity analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity, critical for biological assays .
Advanced: What computational strategies can predict the compound’s reactivity or biological activity?
Methodological Answer:
Computational tools bridge synthesis and application:
- Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible synthetic pathways, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows exemplify this .
- Molecular docking : Virtual screening against target proteins (e.g., kinases or GPCRs) identifies potential binding modes. For instance, the trifluoromethyl group’s electronegativity may enhance interactions with hydrophobic pockets .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for in vitro testing .
Advanced: How do structural modifications at specific positions affect the compound’s pharmacological profile?
Methodological Answer:
Structure-activity relationship (SAR) studies are guided by systematic substitutions:
- Piperidine ring modifications : Replacing the piperidine with a pyrrolidine (smaller ring) alters conformational flexibility, impacting target binding. For example, bulkier substituents at the 4-position reduce off-target effects in related compounds .
- Trifluoromethyl group : Substituting CF3 with Cl or OCH3 modulates electron density, affecting metabolic stability. Fluorinated analogs often show enhanced blood-brain barrier penetration .
- Morpholine substituents : Introducing electron-withdrawing groups (e.g., nitro) on morpholine improves solubility but may reduce bioavailability due to increased polarity (Note: BenchChem data excluded per guidelines).
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard mitigation : Refer to GHS codes (e.g., H315 for skin irritation, H319 for eye damage). Use nitrile gloves and safety goggles during synthesis .
- Waste disposal : Fluorinated byproducts require neutralization before disposal. Incineration in certified facilities prevents environmental release of persistent CF3 groups .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
- Impact of stereochemistry : Chiral HPLC separates enantiomers, as seen in polymorphic piperidine derivatives, to test individual isomer activity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrimidine derivatives in ) to identify trends in bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
